molecular formula C10H9IN2O B1411371 3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine CAS No. 1597421-47-0

3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1411371
CAS No.: 1597421-47-0
M. Wt: 300.1 g/mol
InChI Key: YVSFBTGTWKGCFC-UHFFFAOYSA-N
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Description

3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features an oxetane ring fused to a pyrrolopyridine core, with an iodine atom attached to the third position of the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine typically involves the formation of the oxetane ring followed by the introduction of the iodine atom. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the oxetane ring can be formed through intramolecular cyclization reactions involving alcohols and alkenyl sulfonium ions in the presence of a photocatalyst and base under blue LED light .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.

    Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and bases. Conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted derivatives, while ring-opening reactions can produce linear or cyclic compounds with different functional groups.

Scientific Research Applications

3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design and development.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe or tool in studying biological processes and pathways, particularly those involving iodine-containing compounds.

Mechanism of Action

The mechanism of action of 3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring’s strain and the presence of the iodine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine is unique due to its fused heterocyclic structure, which combines the properties of both the oxetane ring and the pyrrolopyridine core. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-iodo-1-(oxetan-3-yl)pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O/c11-9-4-13(7-5-14-6-7)10-1-2-12-3-8(9)10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSFBTGTWKGCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=C(C3=C2C=CN=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-iodo-1H-pyrrolo[3,2-c]pyridine (Preparation 47, 2 g, 8.2 mmol) in DMF (150 mL) was added cesium carbonate (24 g, 73.8 mmol) and the mixture stirred for 20 minutes at room temperature. A solution of trifluoromethanesulfonic acid oxetan-3-yl ester (Preparation 54, 8.45 g, 41 mmol) in DMF (15 mL) was added and the reaction stirred at room temperature for 16 hours. The reaction was filtered, and the filtrate concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with 0-5% MeOH in DCM to give a solid that was further washed with EtOAc:Heptane to afford the title compound. (4.46 g, 36%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.45 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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